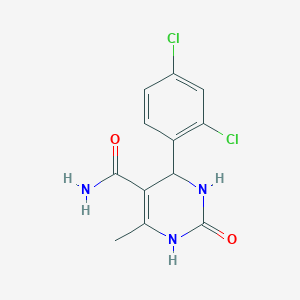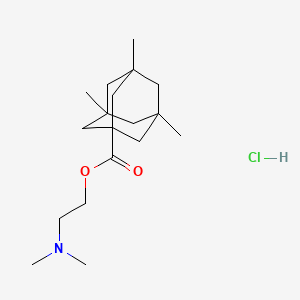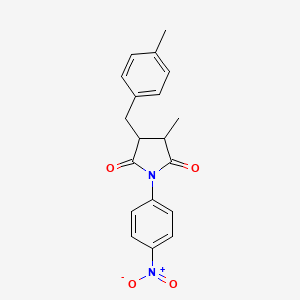![molecular formula C13H11N5 B5014746 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine](/img/structure/B5014746.png)
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play important roles in signal transduction pathways involved in cell proliferation, differentiation, and survival.
作用機序
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine inhibits the activity of Src-family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of downstream signaling pathways. This compound has been shown to be selective for Src-family kinases, with little or no activity against other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells. In cancer cells, this compound has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis. In endothelial cells, this compound has been shown to inhibit angiogenesis, a process by which new blood vessels are formed. In immune cells, this compound has been shown to inhibit T cell activation and cytokine production.
実験室実験の利点と制限
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for Src-family kinases, allowing for specific inhibition of these kinases in cells. However, this compound also has some limitations. It is not a completely specific inhibitor, and can inhibit other kinases at higher concentrations. It is also not very potent, with an IC50 in the micromolar range.
将来の方向性
There are several future directions for research involving 4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine. One area of interest is the development of more potent and selective inhibitors of Src-family kinases. Another area of interest is the study of the role of Src-family kinases in various diseases, including cancer, cardiovascular disease, and autoimmune disease. This compound and other Src-family kinase inhibitors may have potential therapeutic applications in these diseases. Additionally, the development of new methods for drug delivery and targeting may improve the efficacy of Src-family kinase inhibitors in vivo.
合成法
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine can be synthesized using a multi-step process involving the reaction of 3-(1H-pyrazol-3-yl)aniline with 2-chloropyrimidine in the presence of a base, followed by purification and characterization by various spectroscopic techniques. The final product is a white crystalline powder that is soluble in DMSO and other polar solvents.
科学的研究の応用
4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine has been widely used in scientific research for its ability to selectively inhibit the activity of Src-family kinases. Src-family kinases are involved in a variety of cellular processes, including cell adhesion, migration, proliferation, and differentiation. This compound has been shown to inhibit the activity of Src-family kinases in a variety of cell types, including cancer cells, endothelial cells, and immune cells.
特性
IUPAC Name |
4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-15-6-4-11(17-13)9-2-1-3-10(8-9)12-5-7-16-18-12/h1-8H,(H,16,18)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEKBBVBVFDXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=C2)N)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)

![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5014675.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5014682.png)
![N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide](/img/structure/B5014689.png)
![(2,3-difluorobenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5014697.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5014705.png)
![pentyl (4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5014715.png)


![1-allyl-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5014736.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B5014740.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5014749.png)